REACTION_SMILES
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[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:9]([cH:10]1)[CH:8]([OH:11])[CH2:7][CH2:6]2.[CH2:20]1[O:21][CH2:22][CH2:23][CH2:24]1.[CH3:12][S:13](=[O:14])(=[O:15])[Cl:16].[CH3:17][NH:18][CH3:19]>>[Br:1][c:2]1[cH:3][cH:4][c:5]2[c:9]([cH:10]1)[CH:8]([N:18]([CH3:17])[CH3:19])[CH2:7][CH2:6]2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC1CCc2ccc(Br)cc21
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)Cl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC
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Name
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Type
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product
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Smiles
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CN(C)C1CCc2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |